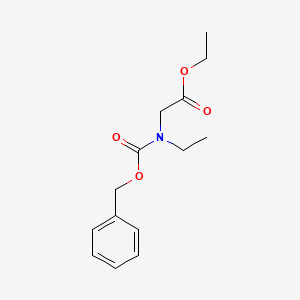

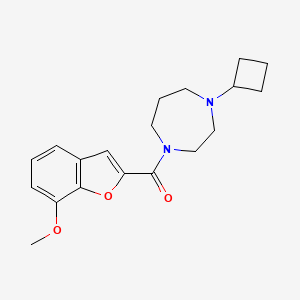

![molecular formula C7H9NO3 B2462388 3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile CAS No. 474418-69-4](/img/structure/B2462388.png)

3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

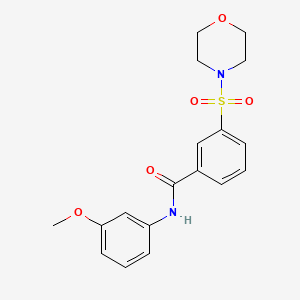

3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile is a chemical compound with the CAS Number: 474418-69-4 . It has a molecular weight of 155.15 and its IUPAC name is 3-cyanobut-3-en-2-yl methyl carbonate . It is in liquid form .

Molecular Structure Analysis

The InChI code for 3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile is 1S/C7H9NO3/c1-5(4-8)6(2)11-7(9)10-3/h6H,1H2,2-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile is a liquid at room temperature . It has a molecular weight of 155.15 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

- Diels-Alder Reactions : Researchers have explored the use of this compound in asymmetric Diels-Alder reactions. For instance, it has been employed in the enantioselective synthesis of complex molecules by reacting with various dienes .

- Total Synthesis of Natural Products : Scientists have used this compound in the total synthesis of natural products. For example, the synthesis of (-)-kingianin F involved a key step using 3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile .

- 2’-Acyloxy-1,3-Dicarbonyl Compounds : The compound participates in oxidative reactions, leading to the construction of 2’-functionalized 1,3-dicarbonyl compounds. This transformation expands the toolbox for organic chemists .

Organic Synthesis and Medicinal Chemistry

Natural Product Synthesis

Functional Group Transformations

Mecanismo De Acción

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules depending on the specific reaction.

Mode of Action

It’s known that similar compounds are used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile might interact with its targets to form new bonds, altering their structure and properties.

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it could be involved in various biochemical pathways depending on the specific targets and reactions.

Pharmacokinetics

Its molecular weight is 15515 , which could influence its absorption and distribution

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile. For instance, its storage temperature is 4 degrees Celsius , suggesting that it might be sensitive to heat.

Propiedades

IUPAC Name |

3-cyanobut-3-en-2-yl methyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5(4-8)6(2)11-7(9)10-3/h6H,1H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIUXQFAGXJEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C#N)OC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2462320.png)

![2-(4-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2462321.png)

![1-(2-bromophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2462324.png)